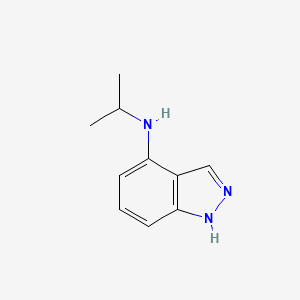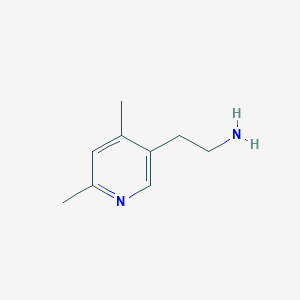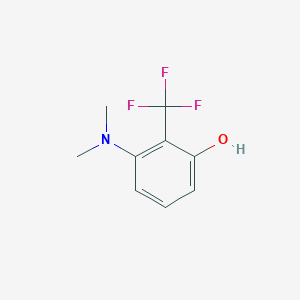
3-(Dimethylamino)-2-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-(trifluoromethyl)phenol is an organic compound that features both a dimethylamino group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine .
Industrial Production Methods
Industrial production of 3-(Dimethylamino)-2-(trifluoromethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can interact with biological receptors or enzymes. These interactions can modulate various biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-2-(methyl)phenol
- 3-(Dimethylamino)-2-(chloromethyl)phenol
- 3-(Dimethylamino)-2-(fluoromethyl)phenol
Uniqueness
3-(Dimethylamino)-2-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs with other substituents .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)6-4-3-5-7(14)8(6)9(10,11)12/h3-5,14H,1-2H3 |
Clave InChI |
FSTPMGKKHAQKIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



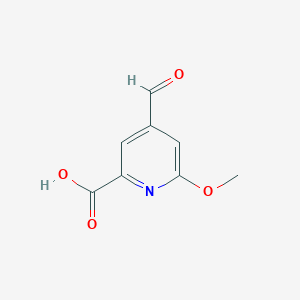
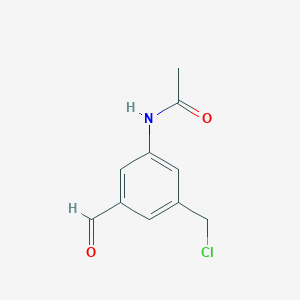
![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)
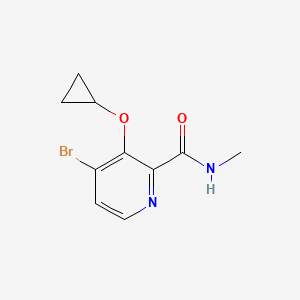



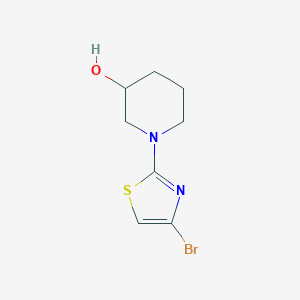

![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
